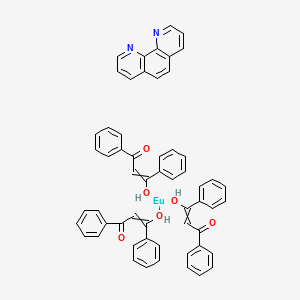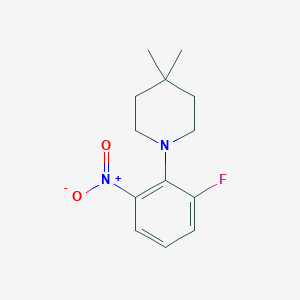
2-Cyclopropyl-5-(trifluoromethyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32632711” is a chemical entity with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32632711” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route often includes steps such as condensation, cyclization, and purification through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of “MFCD32632711” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Common methods include the use of catalysts to speed up the reaction and reduce energy consumption.
Types of Reactions:
Oxidation: “MFCD32632711” can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
“MFCD32632711” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of “MFCD32632711” involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction and metabolic processes, leading to the desired effect.
Comparaison Avec Des Composés Similaires
“MFCD32632711” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD32632712” and “MFCD32632713”.
Uniqueness: “MFCD32632711” stands out due to its higher stability, reactivity, and broader range of applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H11F3O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
1-cyclopropyl-2-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-15-10-6-8(11(12,13)14)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
NKCMBFMVVJIDST-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(F)(F)F)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


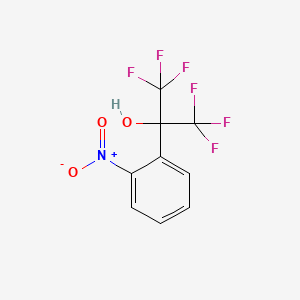
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

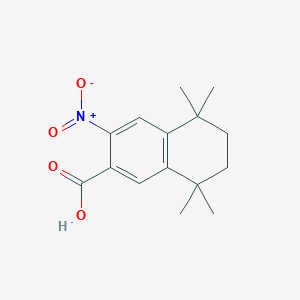

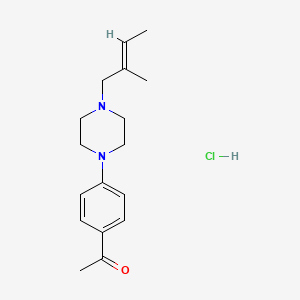
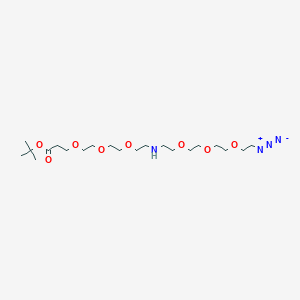
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
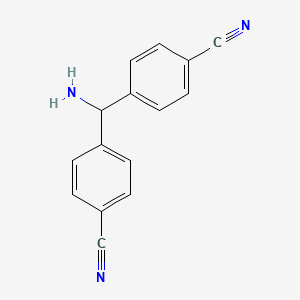
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
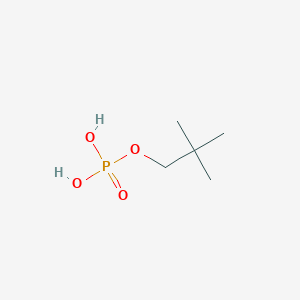
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
